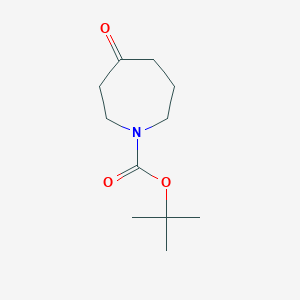

N-Boc-hexahydro-1H-azepin-4-one

Description

The exact mass of the compound N-Boc-hexahydro-1H-azepin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-hexahydro-1H-azepin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-hexahydro-1H-azepin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLBUVZPRKXMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363768 | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188975-88-4 | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-hexahydro-1H-azepin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-hexahydro-1H-azepin-4-one

Introduction

N-Boc-hexahydro-1H-azepin-4-one, also known as tert-butyl 4-oxoazepane-1-carboxylate, is a critical intermediate in the pharmaceutical industry.[1] Its seven-membered azepane ring structure is a key component in the development of various therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a detailed overview of established synthesis protocols for this valuable compound, focusing on methodologies suitable for both laboratory and industrial-scale production.

Two primary synthetic strategies have emerged as the most prevalent and effective for the preparation of N-Boc-hexahydro-1H-azepin-4-one:

-

Ring Expansion of N-Boc-4-piperidone: This method involves the expansion of a six-membered piperidone ring to the desired seven-membered azepanone ring. It is a robust and scalable process.[1][3]

-

Decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate: This approach utilizes a Dieckmann condensation to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.[4]

This document will detail the experimental protocols for both methods, present quantitative data in a clear, tabular format, and provide visual diagrams of the reaction pathways.

Method 1: Ring Expansion of N-Boc-4-piperidone

This industrial-scale synthesis is a multi-step process that begins with the preparation of ethyl diazoacetate, followed by a boron trifluoride-etherate mediated ring expansion of N-Boc-4-piperidone. The resulting β-keto ester is then hydrolyzed and decarboxylated to afford the final product.[1]

Logical Workflow

Caption: Workflow for the Ring Expansion Synthesis.

Experimental Protocol

Step 1: Large-Scale Preparation of Ethyl Diazoacetate [1]

-

To a 200 L reactor, add water (37.5 kg), glycine ethyl ester hydrochloride (35 kg, 250.7 mol), sodium acetate (1 kg, 12.2 mol), sodium nitrite (25 kg, 362.3 mol), and dichloromethane (40 L).

-

Cool the stirred reaction mixture to -15 °C.

-

Add a 10% H₂SO₄ solution (10 L) dropwise. The temperature may rise; use ice to maintain the temperature below +15 °C.

Step 2: Synthesis of 1-Boc-5-ethoxycarbonylazepan-4-one [1]

-

Under a nitrogen atmosphere, charge a 200 L reactor with anhydrous ether (80 kg) and N-Boc-4-piperidone (25 kg, 125.5 mol).

-

Stir until the solid dissolves and cool the mixture to between -40 and -25 °C.

-

Simultaneously, but independently, add ethyl diazoacetate (20 kg, 174 mol) and boron trifluoride-etherate (20 kg, 141 mol) dropwise over a 6-hour period, maintaining the temperature between -40 and -25 °C.

Step 3: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (Hydrolysis and Decarboxylation) [1]

-

To a 1000 L reactor, add the crude 1-Boc-5-ethoxycarbonylazepan-4-one (105 kg, ~320 mol) and 4 N HCl (300 kg).

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and neutralize with 6 N NaOH to a pH of 10-11, using ice to control the temperature.

-

To the resulting mixture, add methanol (400 kg), sodium carbonate (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol).

-

Stir the reaction at room temperature for 8 hours.

-

Distill off the methanol under reduced pressure to yield the final product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Product | Scale |

| 1 | Glycine ethyl ester HCl (35 kg) | NaNO₂ (25 kg), NaOAc (1 kg), 10% H₂SO₄ (10 L) | Dichloromethane / Water | -15 to 15 | - | Ethyl Diazoacetate | 250.7 mol |

| 2 | N-Boc-4-piperidone (25 kg) | Ethyl Diazoacetate (20 kg), BF₃·OEt₂ (20 kg) | Anhydrous Ether | -40 to -25 | 6 | 1-Boc-5-ethoxycarbonylazepan-4-one | 125.5 mol |

| 3 | 1-Boc-5-ethoxycarbonylazepan-4-one (105 kg) | 4N HCl, 6N NaOH, Na₂CO₃ (60 kg), (Boc)₂O (90 kg) | Methanol / Water | Reflux / Room Temp | 6 / 8 | N-Boc-hexahydro-1H-azepin-4-one | ~320 mol |

A production scale of over 33 kg of the final product was achieved with a good overall yield.[1]

Method 2: Decarboxylation of a β-Keto Ester

This method involves the hydrolysis and subsequent decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate, which is typically synthesized via a Dieckmann condensation. This intramolecular condensation of a diester is a classic method for forming cyclic β-keto esters.[4][5][6]

Reaction Pathway

Caption: Pathway for Decarboxylation Synthesis.

Experimental Protocol

General procedure for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate [4]

-

Dissolve 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL).

-

Prepare a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL).

-

Add the sodium hydroxide solution dropwise to the solution of the diester.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, adjust the pH of the reaction mixture to 4-5 using a 3M aqueous hydrochloric acid solution.

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic phases, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3) to afford the final product as a yellow oil.

Quantitative Data Summary

| Starting Material | Quantity | Reagents | Solvent(s) | Conditions | Product | Yield |

| Ethyl 1-Boc-5-oxoazepane-4-carboxylate | 19.0 g | NaOH (4.0 g), 3M HCl | 1,4-Dioxane / Water | Room Temp, Overnight | N-Boc-hexahydro-1H-azepin-4-one | 11 g (77%) |

Both the ring expansion and the Dieckmann condensation followed by decarboxylation represent viable and effective methods for the synthesis of N-Boc-hexahydro-1H-azepin-4-one. The choice of method may depend on factors such as the desired scale of production, available starting materials, and safety considerations. The ring expansion protocol is particularly well-suited for large-scale industrial production, offering a convenient and cost-effective route without the need for intermediate purification.[1][3] The decarboxylation method provides a high-yielding alternative, suitable for laboratory-scale synthesis.[4]

References

A Technical Guide to N-Boc-hexahydro-1H-azepin-4-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-hexahydro-1H-azepin-4-one, a key building block in modern medicinal chemistry. This document details its commercial availability, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors.

Commercial Availability and Suppliers

N-Boc-hexahydro-1H-azepin-4-one is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, to suit laboratory-scale synthesis and larger-scale drug development campaigns. The purity of the commercially available compound is typically high, generally exceeding 95%, with some suppliers offering grades of 98% or higher.

Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Chem-Impex | ≥ 98% (GC) | 188975-88-4 | C₁₁H₁₉NO₃ | 213.28 |

| ChemicalBook | 98% | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 |

| Thermo Scientific | 97% to 98% | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 |

| TCI America | >95.0% (HPLC) | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 |

| Sigma-Aldrich | ≥95.0% (HPLC) | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 |

| ChemScene | ≥97% | 188975-88-4 | C₁₁H₁₉NO₃ | 213.27 |

| Synblock | NLT 98% | 188975-88-4 | C₁₁H₁₉NO₃ | 213.2735 |

Physicochemical Properties

N-Boc-hexahydro-1H-azepin-4-one is typically a brown solid to a pale yellow liquid, a physical state that can vary depending on the purity and the ambient temperature. It is soluble in a range of common organic solvents, including chloroform, dichloromethane, ethanol, and ethyl ether.[1] Due to its potential sensitivity to air, it is recommended to store the compound under an inert atmosphere at temperatures between 0 and 8°C.[2]

| Property | Value |

| IUPAC Name | tert-butyl 4-oxoazepane-1-carboxylate |

| Synonyms | 1-Boc-4-oxoazepane, N-Boc-azepan-4-one |

| Appearance | Brown solid to pale yellow liquid[2] |

| Storage Temperature | 0-8 °C[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, Ethyl Ether[1] |

Synthesis of N-Boc-hexahydro-1H-azepin-4-one

While commercially available, understanding the synthesis of N-Boc-hexahydro-1H-azepin-4-one can be valuable for researchers. A general synthetic protocol involves the hydrolysis and decarboxylation of a diester precursor.[1]

General Experimental Protocol

A general procedure for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate from 1-tert-butyl 5-oxoazepane-1,4-dicarboxylate is as follows:[1]

-

To a solution of 1-tert-butyl 5-oxoazepane-1,4-dicarboxylate (19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL), add a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, adjust the pH to 4-5 with a 3M aqueous hydrochloric acid solution.

-

Extract the mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic phases, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3) to yield tert-butyl 4-oxoazepane-1-carboxylate as a yellow oil (11 g, 77% yield).[1]

Applications in Drug Discovery

N-Boc-hexahydro-1H-azepin-4-one serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.[2] Its azepane core is a key structural motif in a number of bioactive compounds, including agents targeting the central nervous system and kinase inhibitors.[2] The Boc-protecting group allows for selective chemical transformations at other positions of the molecule before its removal under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Reductive Amination: A Key Transformation

The ketone functional group in N-Boc-hexahydro-1H-azepin-4-one makes it an ideal substrate for reductive amination, a powerful C-N bond-forming reaction. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the azepane ring, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

The following is a general one-pot protocol for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride (STAB) as the reducing agent:

-

In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and N-Boc-hexahydro-1H-azepin-4-one (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-amino-N-Boc-azepane derivative.

Synthesis of a Protein Kinase B (PKB) Inhibitor

A practical application of N-Boc-hexahydro-1H-azepin-4-one is in the synthesis of novel protein kinase B (PKB) inhibitors. The following workflow illustrates the synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzylamino]-azepan-3-yl}-isonicotinamide, a potent PKB inhibitor, starting from N-Boc-hexahydro-1H-azepin-4-one. This example highlights a key reductive amination step.

References

solubility of N-Boc-hexahydro-1H-azepin-4-one in organic solvents

An In-Depth Technical Guide to the Solubility of N-Boc-hexahydro-1H-azepin-4-one in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is paramount for successful synthesis, purification, and formulation. N-Boc-hexahydro-1H-azepin-4-one, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1][2][] This technical guide provides a comprehensive overview of the solubility of N-Boc-hexahydro-1H-azepin-4-one in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to guide researchers.

While specific quantitative solubility data for N-Boc-hexahydro-1H-azepin-4-one is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in a range of common organic solvents.[4][5][6][7] This guide aims to bridge the gap by providing a practical framework for determining precise solubility values in the laboratory.

Physicochemical Properties

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of N-Boc-hexahydro-1H-azepin-4-one in various organic solvents. This information is crucial for initial solvent screening in processes such as reaction setup, extraction, and chromatography.

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [4][5][6][7] |

| Dichloromethane | Soluble | [4][5][6][7] |

| Ethanol | Soluble | [4][5][6][7] |

| Ethyl Ether | Soluble | [4][5][6][7] |

| Benzene | Soluble | [4] |

| Water | Insoluble | [11] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted "shake-flask" or isothermal saturation technique, followed by quantitative analysis.[12]

Objective:

To determine the saturation solubility of N-Boc-hexahydro-1H-azepin-4-one in a selected organic solvent at a specific temperature.

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one (high purity, ≥95%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of N-Boc-hexahydro-1H-azepin-4-one to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). d. Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13]

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette. c. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis (HPLC Method): a. Prepare a series of standard solutions of N-Boc-hexahydro-1H-azepin-4-one of known concentrations in the selected solvent. b. Analyze the standard solutions using HPLC to generate a calibration curve. c. Analyze the diluted sample solution under the same HPLC conditions. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of N-Boc-hexahydro-1H-azepin-4-one.

Caption: Workflow for quantitative solubility determination.

Logical Pathway for Solvent Selection

The choice of solvent is critical and often depends on the subsequent application. The following diagram outlines a logical pathway for selecting an appropriate solvent system based on the intended use.

Caption: Logical pathway for solvent selection based on application.

References

- 1. N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE | 188975-88-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 4. China N-Boc-Hexahydro-1H-Azepin-4-oneï¼CAS# 188975-88-4) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. usbio.net [usbio.net]

- 6. N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE | 188975-88-4 [amp.chemicalbook.com]

- 7. N-Boc-hexahydro-1H-azepin-4-on, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 8. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. N-Boc-六氢-1H-氮杂卓-4-酮 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of N-Boc-hexahydro-1H-azepin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-hexahydro-1H-azepin-4-one is a key synthetic intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its seven-membered azepane ring presents a unique and flexible scaffold, the conformation of which can significantly influence the biological activity of its derivatives. This guide provides a comprehensive overview of the molecular structure and conformational dynamics of N-Boc-hexahydro-1H-azepin-4-one, drawing upon available data and established principles of stereochemistry. While specific crystallographic data for this compound is not publicly available, this paper extrapolates from studies on analogous azepane derivatives to provide a robust model of its conformational behavior. Detailed experimental protocols for its synthesis and purification are also presented, alongside a logical workflow for its structural elucidation.

Molecular Structure and Properties

N-Boc-hexahydro-1H-azepin-4-one, also known as tert-butyl 4-oxoazepane-1-carboxylate, possesses the chemical formula C₁₁H₁₉NO₃.[2][3][4] The structure features a heptatomic azepane ring with a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the Boc group is crucial for modulating the reactivity of the nitrogen and for influencing the conformational equilibrium of the azepane ring.

Table 1: Physicochemical Properties of N-Boc-hexahydro-1H-azepin-4-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [2][3][4] |

| Molecular Weight | 213.27 g/mol | [2][3] |

| CAS Number | 188975-88-4 | [2][3] |

| Appearance | Colorless to yellow liquid or low melting solid | [4] |

| Purity | ≥90% | [4] |

| Storage | 2-8 °C | [3] |

Synthesis and Purification: A Detailed Experimental Protocol

The synthesis of N-Boc-hexahydro-1H-azepin-4-one is typically achieved through the protection of the nitrogen atom of hexahydro-1H-azepin-4-one. The following protocol is a representative example based on standard procedures for Boc protection of amines.

Materials:

-

Hexahydro-1H-azepin-4-one hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of hexahydro-1H-azepin-4-one hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes to neutralize the hydrochloride salt.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford N-Boc-hexahydro-1H-azepin-4-one as a colorless to pale yellow oil or solid.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The presence of the ketone at C4 and the bulky N-Boc group significantly influences the conformational landscape of N-Boc-hexahydro-1H-azepin-4-one.

Studies on substituted azepanes have shown that even a single substituent can bias the ring to a major conformation.[5] The conformational equilibrium is a dynamic process, and the preferred conformation can be influenced by factors such as solvent and temperature. For N-acylated piperazines, which share some structural similarities, the rotation around the N-CO bond and the ring inversion are key dynamic processes.[6] It is reasonable to assume that similar dynamics are at play in N-Boc-hexahydro-1H-azepin-4-one.

Computational modeling and NMR spectroscopy are powerful tools for investigating these conformational preferences.[7][8] Variable temperature NMR studies can provide insights into the energy barriers between different conformers.[9] While a specific conformational analysis of N-Boc-hexahydro-1H-azepin-4-one is not available in the literature, it is predicted that the molecule exists as a mixture of interconverting chair and boat-like conformations. The bulky Boc group likely influences the orientation of adjacent protons, which could be observed in detailed 2D NMR experiments.

Caption: Conformational equilibrium of the azepane ring.

Logical Workflow for Structural and Conformational Analysis

A thorough investigation of the molecular structure and conformation of N-Boc-hexahydro-1H-azepin-4-one would follow a logical progression of experiments and computational studies.

Caption: Logical workflow for structural elucidation.

Conclusion

N-Boc-hexahydro-1H-azepin-4-one is a valuable building block in medicinal chemistry, offering a conformationally flexible seven-membered ring scaffold. While a definitive solid-state structure from X-ray crystallography is not publicly available, a comprehensive understanding of its conformational behavior can be inferred from the analysis of related azepane derivatives and through computational modeling. The dynamic equilibrium between chair and boat-like conformations, influenced by the N-Boc group, is a key feature of this molecule. The provided synthetic protocol and analytical workflow offer a solid foundation for researchers working with this important synthetic intermediate. Further detailed spectroscopic and crystallographic studies are warranted to fully elucidate the nuanced structural features of N-Boc-hexahydro-1H-azepin-4-one and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-六氢-1H-氮杂卓-4-酮 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Azepan-4-one, N-BOC protected | CymitQuimica [cymitquimica.com]

- 5. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

potential applications of N-Boc-hexahydro-1H-azepin-4-one in medicinal chemistry

An In-depth Technical Guide on the Applications of N-Boc-hexahydro-1H-azepin-4-one

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system, azepane, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents. Its inherent three-dimensional structure provides an excellent scaffold for developing molecules with improved pharmacological profiles. At the heart of many synthetic routes towards these complex molecules lies N-Boc-hexahydro-1H-azepin-4-one, a versatile and highly valuable building block. This technical guide delves into the core applications of this key intermediate in medicinal chemistry, providing insights into its role in the generation of a diverse array of bioactive compounds, from potent enzyme inhibitors to modulators of the central nervous system.

The Versatility of the Azepane Scaffold

The N-Boc-hexahydro-1H-azepin-4-one scaffold is a valuable starting point for the synthesis of a wide range of medicinally relevant compounds.[1] The presence of the ketone functionality allows for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents at the 4-position. The Boc-protecting group on the nitrogen atom offers stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the azepane ring. This flexibility has made N-Boc-hexahydro-1H-azepin-4-one a favored building block in the development of drugs targeting a multitude of diseases.[2]

Key Therapeutic Areas and Biological Targets

Derivatives of N-Boc-hexahydro-1H-azepin-4-one have shown significant promise in several therapeutic areas. The azepane core is a key structural feature in a number of potent and selective inhibitors of various enzymes, as well as in ligands for G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[2]

Kinase Inhibitors

The azepane moiety is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The natural product (-)-Balanol, a potent inhibitor of Protein Kinase C (PKC), features a hexahydroazepine ring.[3] Synthetic analogues of Balanol, often prepared using methodologies applicable to N-Boc-hexahydro-1H-azepin-4-one, have been explored to optimize potency and selectivity.

Table 1: Biological Activity of Azepane-Based Kinase Inhibitors

| Compound Class | Target Kinase | Example Compound | IC50/Ki | Cell Line/Assay Conditions |

| Balanol Analogues | Protein Kinase C (PKC) | Balanol | 4 nM (PKCα) | In vitro kinase assay |

| Pyrimidine Derivatives | AXL Kinase | Compound 13 | 19 nM | In vitro kinase assay |

| Pyrimidine Derivatives | AXL Kinase | Compound 13 | 6 nM | PSN-1 pancreatic cancer cells |

Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are emerging as important targets in immuno-oncology and metabolic diseases. Azepane-containing derivatives have been developed as potent inhibitors of these enzymes.

Table 2: Biological Activity of Azepane-Based PTPN1/PTPN2 Inhibitors

| Compound Class | Target | Potency |

| Azepane Derivatives | PTPN1/PTPN2 | Nanomolar inhibitory potency |

Central Nervous System (CNS) Agents

The conformational flexibility of the azepane ring makes it an attractive scaffold for the development of ligands targeting CNS receptors. Azepane-based structures have been investigated as modulators of dopamine receptors and NMDA receptors, which are implicated in a range of neurological and psychiatric disorders.[4]

Antiparasitic Agents

Spirocyclic compounds incorporating the piperidine or azepane ring system have demonstrated significant antiparasitic activity. Spiropiperidine derivatives, which can be conceptually derived from azepanones, have shown potent antileishmanial activity.

Table 3: Biological Activity of Spiro-Derivatives with Potential Azepane Isosteres

| Compound Class | Target Organism | Example Compound | IC50 |

| Spiro-piperidine derivatives | Leishmania major (promastigote) | Compound 13 | 0.89 µM |

| Spiro-piperidine derivatives | Leishmania major (promastigote) | Compound 15 | 0.50 µM |

Experimental Protocols

The synthesis of bioactive molecules from N-Boc-hexahydro-1H-azepin-4-one often involves a set of key chemical transformations. Below are generalized protocols for some of these critical steps.

General Procedure for Reductive Amination

Reductive amination is a cornerstone reaction for the functionalization of the ketone in N-Boc-hexahydro-1H-azepin-4-one. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction to an amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

-

Imine Formation: To a solution of N-Boc-hexahydro-1H-azepin-4-one (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1-1.0 eq.) as a catalyst. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the iminium ion.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-aminoazepane derivative.

General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The discovery and development of novel kinase inhibitors is a systematic process involving synthesis, in vitro screening, and cellular assays.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using N-Boc-hexahydro-1H-azepin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-hexahydro-1H-azepin-4-one is a versatile heterocyclic building block increasingly utilized in the synthesis of complex molecular architectures for drug discovery and development.[1] Its protected amine and reactive ketone functionalities make it an ideal starting material for the construction of novel spirocyclic compounds. Spirocycles, three-dimensional structures containing a central quaternary carbon atom common to two rings, are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space, which can lead to improved pharmacological properties.[2][3]

This document provides detailed application notes and a general protocol for the synthesis of spiro[azepane-4,3'-oxindole] derivatives, a prominent class of spirocyclic compounds with a wide range of biological activities, through a one-pot, three-component reaction involving N-Boc-hexahydro-1H-azepin-4-one, an isatin derivative, and an amino acid. This approach, based on the well-established 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide, offers an efficient and atom-economical route to novel spirocyclic scaffolds.

Core Application: Synthesis of Spiro[azepane-4,3'-oxindole] Derivatives

The primary application of N-Boc-hexahydro-1H-azepin-4-one in this context is its role as the dipolarophile in a [3+2] cycloaddition reaction. The reaction proceeds via the formation of an azomethine ylide from the condensation of an isatin and an amino acid (e.g., sarcosine or L-proline). This ylide then reacts with the ketone group of N-Boc-hexahydro-1H-azepin-4-one to afford the desired spiro-pyrrolidinyl-oxindole fused to the azepane ring.

General Reaction Scheme:

This methodology allows for the rapid generation of a library of diverse spirocyclic compounds by varying the substituents on the isatin ring and utilizing different amino acids. The resulting spiro[azepane-4,3'-oxindole] scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting activities such as antimicrobial, anticancer, and CNS-modulating effects.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Spiro[azepane-4,3'-oxindole] Derivatives

This protocol is adapted from established procedures for the synthesis of analogous dispiropyrrolidines.

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one

-

Substituted Isatin (e.g., Isatin, 5-Bromo-isatin, 5-Nitro-isatin)

-

Amino Acid (e.g., Sarcosine, L-Proline)

-

Methanol (MeOH), anhydrous

-

Stirring apparatus

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the substituted isatin (1.0 mmol) and the amino acid (1.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere, add N-Boc-hexahydro-1H-azepin-4-one (1.0 mmol).

-

Heat the reaction mixture to reflux and maintain for the time indicated in Table 1 (typically 6-8 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[azepane-4,3'-oxindole] derivative.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of spiro[azepane-4,3'-oxindole] derivatives based on analogous reactions.

| Entry | Isatin Derivative | Amino Acid | Reaction Time (h) | Yield (%) |

| 1 | Isatin | Sarcosine | 6 | 75 |

| 2 | 5-Bromo-isatin | Sarcosine | 7 | 72 |

| 3 | 5-Nitro-isatin | Sarcosine | 8 | 68 |

| 4 | Isatin | L-Proline | 6 | 78 |

| 5 | 5-Chloro-isatin | L-Proline | 7 | 74 |

Note: The yields are indicative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Workflow Diagram

Caption: General workflow for the three-component synthesis of spiro[azepane-4,3'-oxindole] derivatives.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

Caption: Mechanism of spiro[azepane-4,3'-oxindole] formation via 1,3-dipolar cycloaddition.

Potential Application in Drug Discovery Signaling

Caption: Potential mechanism of action for spiro[azepane-4,3'-oxindole] derivatives in drug discovery.

References

- 1. Novel three-component domino reactions of ketones, isatin and amino acids: synthesis and discovery of antimycobacterial activity of highly functionalised novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Boc-hexahydro-1H-azepin-4-one, China N-Boc-hexahydro-1H-azepin-4-one Manufacturers, China N-Boc-hexahydro-1H-azepin-4-one Suppliers [chinachemnet.com]

- 3. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Deprotection of the Boc Group from N-Boc-hexahydro-1H-azepin-4-one

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. This document provides a detailed protocol for the deprotection of the Boc group from N-Boc-hexahydro-1H-azepin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.

The deprotection is typically achieved through acid-catalyzed cleavage. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate.[1][2][3] The choice of reagent and reaction conditions can be tailored to the specific requirements of the substrate and the desired work-up procedure.

This protocol will focus on the use of strong acids, which protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.[4] The resulting amine is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized in a subsequent work-up step if the free amine is required.

Experimental Protocols

Two common and effective methods for the deprotection of N-Boc-hexahydro-1H-azepin-4-one are presented below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection.

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Boc-hexahydro-1H-azepin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the hexahydro-1H-azepin-4-one.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol

This method provides the product as a hydrochloride salt, which can be advantageous for purification and storage.

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one

-

4M HCl in 1,4-dioxane

-

Methanol (MeOH)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve N-Boc-hexahydro-1H-azepin-4-one (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.[3]

-

Upon completion, a precipitate of the hydrochloride salt may form. If not, the product can be precipitated by the addition of diethyl ether.

-

Collect the solid by filtration using a Buchner funnel, wash with cold diethyl ether, and dry under vacuum to afford hexahydro-1H-azepin-4-one hydrochloride.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of N-Boc-hexahydro-1H-azepin-4-one and analogous cyclic ketones.

| Entry | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Notes |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | >90% | General procedure for complete deprotection.[2] |

| 2 | 4M HCl in Dioxane | Methanol | Room Temperature | 2-16 h | High | Product isolated as the hydrochloride salt.[3] |

| 3 | Oxalyl Chloride | Methanol | Room Temperature | 1-4 h | up to 90% | A mild alternative to strong acids.[5][6] |

| 4 | Water | 90-100 °C | <15 min | 90-97% | An environmentally friendly, catalyst-free method.[1] |

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for the acid-catalyzed deprotection of N-Boc-hexahydro-1H-azepin-4-one.

Experimental Workflow

Caption: A generalized workflow for the deprotection and purification of hexahydro-1H-azepin-4-one.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application of N-Boc-hexahydro-1H-azepin-4-one in CNS Drug Discovery: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-hexahydro-1H-azepin-4-one is a versatile heterocyclic building block increasingly utilized in the discovery of novel therapeutic agents targeting the central nervous system (CNS).[1] Its seven-membered azepane core is a key structural motif in a number of biologically active compounds, offering a flexible yet constrained scaffold that can be readily functionalized to explore chemical space and optimize pharmacological activity.[2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective modifications, while the ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse side chains.[1] This document provides an overview of the application of N-Boc-hexahydro-1H-azepin-4-one in CNS drug discovery, including quantitative data on a relevant CNS-active compound, detailed experimental protocols, and visualizations of synthetic pathways.

Application in the Synthesis of Monoamine Transporter Inhibitors

Recent research has highlighted the potential of azepane-based scaffolds in the development of inhibitors of monoamine transporters, which are critical targets for the treatment of various neuropsychiatric disorders such as depression and ADHD. A notable example is the discovery of a chiral bicyclic azepane with potent inhibitory activity against the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[5] While not directly synthesized from N-Boc-hexahydro-1H-azepin-4-one, this example underscores the therapeutic potential of the 4-aminoazepane scaffold.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of a representative N-benzylated bicyclic azepane derivative at human monoamine transporters and the sigma-1 receptor.[5]

| Compound | Target | IC50 (nM) |

| N-benzylated bicyclic azepane | NET | < 100 |

| DAT | < 100 | |

| SERT | > 10,000 | |

| σ-1R | ~110 |

Experimental Protocols

A key transformation for functionalizing N-Boc-hexahydro-1H-azepin-4-one is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position, leading to a library of 4-aminoazepane derivatives for screening in CNS-related assays.

General Protocol for Reductive Amination of N-Boc-hexahydro-1H-azepin-4-one

This protocol describes a general procedure for the synthesis of N'-substituted-N-Boc-hexahydro-1H-azepin-4-amines via reductive amination using sodium triacetoxyborohydride.

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (optional)

Procedure:

-

To a solution of N-Boc-hexahydro-1H-azepin-4-one (1.0 eq.) in anhydrous DCE or DCM, add the desired primary amine (1.0-1.2 eq.).

-

If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine (Et₃N) to liberate the free amine.

-

Optionally, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free secondary amine, which can be further functionalized if desired.

Materials:

-

N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine

-

4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the N'-substituted-N-Boc-hexahydro-1H-azepin-4-amine in a minimal amount of DCM.

-

Add an excess of 4M HCl in 1,4-dioxane or TFA to the solution.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the desired product.

-

Collect the solid by filtration and dry under vacuum.

Visualizations

Experimental Workflow for the Synthesis of 4-Aminoazepane Derivatives

Caption: Synthetic workflow for 4-aminoazepane derivatives.

Signaling Pathway of Monoamine Transporters

Caption: Inhibition of monoamine reuptake by azepane derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Functionalization of the Azepane Ring: Application Notes and Protocols Using N-Boc-hexahydro-1H-azepin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the azepane ring system utilizing the versatile building block, N-Boc-hexahydro-1H-azepin-4-one. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] N-Boc-hexahydro-1H-azepin-4-one offers a convenient starting point for introducing diverse functionalities at the 4-position of the azepane ring, enabling the exploration of chemical space in drug discovery programs.[3][4] The protocols outlined below cover key transformations including reductive amination, olefination via the Wittig and Horner-Wadsworth-Emmons reactions, and carbon-carbon bond formation through α-alkylation and Grignard reactions.

Reductive Amination: Synthesis of 4-Amino-Substituted Azepanes

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[5] This one-pot procedure involves the formation of an imine or enamine intermediate from N-Boc-hexahydro-1H-azepin-4-one and a primary or secondary amine, followed by in situ reduction with a mild reducing agent such as sodium triacetoxyborohydride (STAB).[1][6]

Experimental Workflow: Reductive Amination

Caption: Workflow for the reductive amination of N-Boc-hexahydro-1H-azepin-4-one.

Protocol 1.1: Synthesis of tert-Butyl 4-(Benzylamino)azepane-1-carboxylate

Materials:

-

N-Boc-hexahydro-1H-azepin-4-one

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-hexahydro-1H-azepin-4-one (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) is added benzylamine (1.1 mmol, 1.1 equiv).

-

The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is added portion-wise to the stirred solution.

-

The reaction is stirred at room temperature for an additional 4 to 12 hours, monitoring by TLC or LC-MS until completion.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data: Reductive Amination

| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 5 | 92 | [6] |

| Dimethylamine HCl | NaBH(OAc)₃ / NaOAc | Tetrahydrofuran | 1 | 77 |

Olefination Reactions: Introduction of Methylene and Substituted Methylene Groups

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for converting ketones into alkenes. These methods provide access to 4-methylene and 4-alkylidene-substituted azepanes, which are valuable intermediates for further functionalization.

Wittig Reaction

The Wittig reaction utilizes a phosphonium ylide to introduce a methylene group.[7]

Experimental Workflow: Wittig Reaction

Caption: Workflow for the Wittig olefination of N-Boc-hexahydro-1H-azepin-4-one.

Protocol 2.1.1: Synthesis of tert-Butyl 4-Methyleneazepane-1-carboxylate

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Boc-hexahydro-1H-azepin-4-one

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous toluene, add n-butyllithium (1.1 equiv) dropwise at room temperature.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

In a separate flask, dissolve N-Boc-hexahydro-1H-azepin-4-one (1.0 equiv) in anhydrous THF and cool to 0 °C.

-

Add the freshly prepared ylide solution to the ketone solution via cannula at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction employs a phosphonate carbanion and often provides excellent stereoselectivity, favoring the (E)-alkene.[6] This method is particularly useful for introducing ester functionalities.

Protocol 2.2.1: Synthesis of tert-Butyl 4-(Ethoxycarbonylmethylene)azepane-1-carboxylate

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

N-Boc-hexahydro-1H-azepin-4-one

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 equiv) in anhydrous THF, add triethyl phosphonoacetate (1.1 equiv) dropwise at 0 °C.

-

Stir the mixture at room temperature until gas evolution ceases.

-

Add a solution of N-Boc-hexahydro-1H-azepin-4-one (1.0 equiv) in anhydrous THF.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data: Olefination Reactions

| Reaction | Reagents | Base | Solvent | Yield (%) | Reference |

| Wittig | CH₃PPh₃Br | n-BuLi | Toluene/THF | ~60-80 (typical) | General Procedure |

| HWE | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | ~70-90 (typical) | General Procedure |

α-Alkylation: Introduction of Alkyl Groups Adjacent to the Carbonyl

The α-alkylation of ketones allows for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group. This transformation is typically achieved by forming an enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.

Experimental Workflow: α-Alkylation

References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-hexahydro-1H-azepin-4-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-hexahydro-1H-azepin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Boc-hexahydro-1H-azepin-4-one?

A1: A prevalent and scalable method involves the intramolecular Dieckmann condensation of a pimelate derivative followed by hydrolysis and decarboxylation of the resulting β-keto ester. A widely used precursor is a dialkyl ester of 4-(N-Boc-amino)heptanedioic acid.

Q2: What are the critical reaction steps where impurities are most likely to form?

A2: Impurity formation is most common during two key stages:

-

Dieckmann Condensation: This step can be sensitive to reaction conditions, and improper control can lead to side products.

-

Hydrolysis and Decarboxylation (Krapcho Decarboxylation): This step, often performed at elevated temperatures, can generate several by-products if not carefully controlled. Potential side reactions may occur.[1]

Q3: My final product is a yellow oil, but I expected a white solid. What could be the reason?

A3: Pure N-Boc-hexahydro-1H-azepin-4-one is typically a white to off-white solid or a colorless to pale yellow oil. A distinct yellow or brown color often indicates the presence of impurities. These could be residual starting materials, by-products from the decarboxylation step, or degradation products. Purification by column chromatography is usually effective in removing these colored impurities.

Q4: I am observing a significant amount of a by-product with a similar polarity to my desired product. What could it be?

A4: A common impurity that can have similar polarity is the corresponding carboxylic acid, resulting from incomplete decarboxylation of the intermediate β-keto acid. Another possibility is the presence of unreacted starting diester from the Dieckmann condensation. Careful optimization of the decarboxylation reaction time and temperature, along with efficient purification, is crucial.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Boc-hexahydro-1H-azepin-4-one.

| Problem | Potential Cause | Recommended Solution |

| Low yield after Dieckmann Condensation | 1. Incomplete reaction due to insufficient base or reaction time. 2. Use of a protic solvent which interferes with the enolate formation. 3. The base used is not strong enough to deprotonate the α-carbon of the ester. | 1. Ensure at least one equivalent of a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) is used. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Use a dry, aprotic solvent such as toluene or THF. 3. Switch to a stronger base like sodium hydride. |

| Incomplete Decarboxylation | 1. Insufficient reaction temperature or time. 2. Presence of salts that may hinder the reaction. 3. The solvent used is not optimal for Krapcho decarboxylation. | 1. Increase the reaction temperature (typically 120-160 °C) and/or extend the reaction time. Monitor CO2 evolution and reaction progress by TLC/LC-MS. 2. While salts like LiCl or NaCl can catalyze the reaction, their concentration should be optimized.[1] 3. Use a high-boiling polar aprotic solvent like DMSO or DMF.[1] |

| Formation of Multiple By-products | 1. Side reactions of the enolate intermediate during Krapcho decarboxylation. 2. Degradation of the product or starting materials at high temperatures. 3. Presence of oxygen leading to oxidative side reactions. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction temperature to the minimum required for efficient decarboxylation. 3. Degas the solvent prior to use and maintain an inert atmosphere throughout the reaction. |

| Difficulty in Product Purification | 1. Co-elution of impurities with the desired product during column chromatography. 2. The product is an oil, making crystallization difficult. | 1. Use a different solvent system for column chromatography or consider preparative HPLC for higher purity. 2. If the product is an oil, try to form a solid derivative (e.g., a hydrazone) for purification and then regenerate the ketone. Alternatively, high-vacuum distillation can be attempted if the product is thermally stable. |

Potential Impurities

| Impurity Name | Structure | Typical Method of Detection | Notes on Formation |

| 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate | C₁₄H₂₃NO₅ | LC-MS, NMR | Unreacted starting material from the hydrolysis/decarboxylation step. |

| 1-(tert-butoxycarbonyl)-4-oxoazepane-3-carboxylic acid | C₁₂H₁₉NO₅ | LC-MS, IR | Result of incomplete decarboxylation. |

| Hexahydro-1H-azepin-4-one | C₆H₁₁NO | GC-MS, LC-MS | Formed by the loss of the Boc protecting group under acidic or high-temperature conditions. |

| Di-tert-butyl dicarbonate related impurities | - | GC-MS | Can be present if the Boc protection step was the preceding step and purification was incomplete. |

Experimental Protocols

1. Synthesis of 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate (Dieckmann Condensation)

-

Materials: Diethyl 4-(N-Boc-amino)heptanedioate, Sodium ethoxide, Toluene (anhydrous), Hydrochloric acid (1 M).

-

Procedure:

-

To a solution of diethyl 4-(N-Boc-amino)heptanedioate in anhydrous toluene under a nitrogen atmosphere, add sodium ethoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench with 1 M hydrochloric acid until the pH is neutral.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

-

2. Synthesis of N-Boc-hexahydro-1H-azepin-4-one (Hydrolysis and Decarboxylation)

-

Materials: 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate, Lithium chloride, Dimethyl sulfoxide (DMSO), Water.

-

Procedure:

-

To a solution of 1-tert-butyl 5-ethyl 4-oxoazepane-1,5-dicarboxylate in DMSO, add lithium chloride and a small amount of water.

-

Heat the reaction mixture to 140-160 °C and stir for 2-4 hours. Monitor the evolution of CO₂ and the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-hexahydro-1H-azepin-4-one.

-

Visualizations

Synthetic Pathway of N-Boc-hexahydro-1H-azepin-4-one

Caption: Synthetic route to N-Boc-hexahydro-1H-azepin-4-one.

Troubleshooting Logic for Low Yield

Caption: Troubleshooting workflow for low product yield.

References

optimizing reaction conditions for the synthesis of N-Boc-hexahydro-1H-azepin-4-one

Welcome to the technical support center for the synthesis of N-Boc-hexahydro-1H-azepin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce N-Boc-hexahydro-1H-azepin-4-one?

A1: The most commonly employed synthetic routes include:

-

Route 1: Ring Expansion of a Piperidine Precursor followed by Hydrolysis and Decarboxylation. This is a well-documented and scalable method. It starts with the ring expansion of a readily available 1-Boc-piperid-4-one using a diazoester, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

-

Route 2: Dieckmann Condensation. This intramolecular cyclization of a suitable N-Boc-protected amino diester can be used to form the seven-membered ring of the azepan-4-one. However, this route can be prone to side reactions like dimerization, especially with larger rings.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

-

Temperature: Especially during the ring expansion and Dieckmann condensation, precise temperature control is crucial to minimize side product formation.

-

Reagent Stoichiometry: Accurate molar ratios of reactants and reagents are essential for driving the reaction to completion and minimizing unreacted starting materials.

-

Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is important to determine the optimal reaction time and prevent degradation of the product.

-

Purity of Starting Materials: The purity of the starting materials, particularly the precursor for the ring expansion, directly impacts the yield and purity of the final product.

Q3: How can I purify the final product, N-Boc-hexahydro-1H-azepin-4-one?

A3: The most common method for purification is silica gel column chromatography. However, depending on the scale and the impurity profile, other techniques can be considered:

-

Silica Gel Column Chromatography: A standard method that is effective for removing most impurities.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for high-purity applications, especially for small-scale purifications.[1]

-

Supercritical Fluid Chromatography (SFC): A greener alternative to traditional chromatography that can reduce solvent consumption.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of N-Boc-hexahydro-1H-azepin-4-one.

Problem 1: Low Yield in the Ring Expansion Step (from 1-Boc-piperid-4-one)

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Decomposition of Ethyl Diazoacetate | Ethyl diazoacetate is thermally sensitive. Ensure it is freshly prepared or properly stored. During the reaction, maintain a low temperature (typically below 0 °C) to prevent its decomposition. |

| Suboptimal Reaction Temperature | The ring expansion reaction is highly temperature-dependent. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side reactions. Experiment with a narrow temperature range (e.g., -10 °C to 0 °C) to find the optimal condition. |

| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a small additional portion of the catalyst (e.g., boron trifluoride etherate) might be necessary. However, be cautious as excess catalyst can lead to byproducts. |

| Moisture in the Reaction | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |

Problem 2: Incomplete Hydrolysis and Decarboxylation

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Insufficient Base | Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive both the hydrolysis of the ester and the subsequent decarboxylation. |

| Short Reaction Time | The hydrolysis and decarboxylation may require an extended period to go to completion. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Overnight stirring at room temperature is a common practice. |

| Low Reaction Temperature | While often performed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction if it is proceeding slowly. However, be mindful of potential side reactions at higher temperatures. |

Problem 3: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Co-eluting Impurities in Silica Gel Chromatography | If impurities have similar polarity to the product, try a different solvent system for chromatography. A gradient elution might be necessary. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve separation if the impurities are basic.[2] |

| Product is an Oil, Making Handling Difficult | N-Boc-hexahydro-1H-azepin-4-one is often isolated as an oil. Ensure complete removal of the solvent under high vacuum. If the oil is viscous, co-evaporation with a low-boiling solvent like dichloromethane can sometimes help. |

| Alternative Purification Methods Needed | For very challenging separations or for achieving very high purity, consider preparative HPLC or SFC.[1][3] |

Experimental Protocols

Synthesis of Ethyl 1-Boc-5-oxoazepane-4-carboxylate (Ring Expansion)

A large-scale process for the preparation of the precursor to N-Boc-hexahydro-1H-azepin-4-one involves the ring expansion of tert-butyl piperid-4-one-1-carboxylate using ethyl diazoacetate.[4][5] This reaction is typically catalyzed by a Lewis acid like boron trifluoride etherate at low temperatures. The process can be optimized for large-scale production without the need for purification of the intermediate.[4][5]

Synthesis of N-Boc-hexahydro-1H-azepin-4-one (Hydrolysis and Decarboxylation)

The following is a general procedure for the hydrolysis and decarboxylation of ethyl 1-Boc-5-oxoazepane-4-carboxylate:

-

Dissolution: Dissolve ethyl 1-Boc-5-oxoazepane-4-carboxylate in a suitable solvent mixture such as 1,4-dioxane and water.

-

Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature. The reaction is typically left to stir overnight to ensure complete hydrolysis.

-

Acidification: After the reaction is complete (monitored by TLC or LC-MS), carefully acidify the mixture to a pH of 4-5 using an acid like 3M aqueous hydrochloric acid. This step initiates the decarboxylation.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield N-Boc-hexahydro-1H-azepin-4-one as a yellow oil.

Data Presentation

Table 1: Summary of a Reported Synthesis Protocol

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-Boc-5-oxoazepane-4-carboxylate | |

| Reagents | NaOH, 1,4-dioxane, H₂O, HCl, Ethyl Acetate | |

| Reaction Time | Overnight | |

| Reaction Temperature | Room Temperature | |

| Purification Method | Silica Gel Column Chromatography (1:3 Ethyl Acetate/Petroleum Ether) | |

| Yield | 77% |

Visualizations

References

troubleshooting failed reactions involving N-Boc-hexahydro-1H-azepin-4-one

Welcome to the technical support center for N-Boc-hexahydro-1H-azepin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered in reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of N-Boc-hexahydro-1H-azepin-4-one?

A1: N-Boc-hexahydro-1H-azepin-4-one is typically a colorless to pale yellow liquid or a low-melting solid.[1] It is generally stable under standard laboratory conditions but should be stored at 2-8°C under an inert atmosphere to prevent degradation. It is soluble in common organic solvents like chloroform, dichloromethane, ethanol, and ethyl ether.

Q2: What are the primary applications of N-Boc-hexahydro-1H-azepin-4-one in research and development?